molecular formula C12H6FN3O4S B2377531 N-(4-fluoro-1,3-benzothiazol-2-yl)-5-nitrofuran-2-carboxamide CAS No. 862807-21-4

N-(4-fluoro-1,3-benzothiazol-2-yl)-5-nitrofuran-2-carboxamide

Cat. No.: B2377531
CAS No.: 862807-21-4
M. Wt: 307.26
InChI Key: MKONSXYWPKWQTQ-UHFFFAOYSA-N
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Description

N-(4-fluoro-1,3-benzothiazol-2-yl)-5-nitrofuran-2-carboxamide is a synthetic small molecule of significant interest in medicinal chemistry and drug discovery research. This compound features a benzothiazole core, a privileged scaffold in pharmacology, linked to a 5-nitrofuran moiety via a carboxamide bridge. The specific inclusion of a fluorine atom at the 4-position of the benzothiazole ring is a common strategy in lead optimization to fine-tune properties like metabolic stability, membrane permeability, and binding affinity . With a molecular formula of C12H6FN3O4S and a molecular weight of 307.26 g/mol, it is supplied at a purity of 95% or greater . The compound's primary research value stems from its hybrid structure, combining two biologically active pharmacophores. Benzothiazole derivatives are a highly investigated class of compounds, renowned for their diverse biological activities. Scientific literature indicates that benzothiazole compounds can exhibit potent effects as kinase inhibitors , and various derivatives have been explored for their antitumor, antifungal, and anti-tubercular properties . Concurrently, the 5-nitrofuran group is a classic bioisostere present in numerous established antibacterial agents such as nitrofurantoin and nifuroxazide . The antibacterial action of nitrofurans is generally attributed to their reduction by bacterial nitroreductase enzymes, leading to the generation of reactive intermediates that cause oxidative stress and damage critical cellular components like DNA and proteins . The strategic hybridization of these two motifs in a single molecule makes this compound a promising candidate for investigating new anti-infective or targeted therapeutic strategies, particularly against resistant bacterial strains or in oncology pathways involving kinase modulation. This product is intended for research and development purposes only in laboratory settings. It is strictly not for diagnostic, therapeutic, or any other human or veterinary use. Researchers are advised to handle this compound with appropriate safety precautions.

Properties

IUPAC Name

N-(4-fluoro-1,3-benzothiazol-2-yl)-5-nitrofuran-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6FN3O4S/c13-6-2-1-3-8-10(6)14-12(21-8)15-11(17)7-4-5-9(20-7)16(18)19/h1-5H,(H,14,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKONSXYWPKWQTQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1)SC(=N2)NC(=O)C3=CC=C(O3)[N+](=O)[O-])F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6FN3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of 4-Fluoro-2-aminothiophenol

The benzothiazole core is synthesized via cyclization of 4-fluoro-2-aminothiophenol. This precursor is treated with cyanogen bromide (CNBr) or thiophosgene (CSCl₂) in acidic conditions:

Procedure

  • Dissolve 4-fluoro-2-aminothiophenol (10 mmol) in ethanol.
  • Add CNBr (12 mmol) dropwise under ice-cooling.
  • Reflux for 3–4 hours.
  • Neutralize with NaHCO₃, extract with ethyl acetate, and purify via column chromatography.

Yield : 65–78%.
Key Characterization :

  • ¹H NMR (DMSO-d₆): δ 7.45 (dd, J = 8.5 Hz, 1H), 7.12 (d, J = 7.8 Hz, 1H), 6.95 (t, J = 9.1 Hz, 1H).
  • IR (KBr): ν 3350 (N–H), 1620 (C=N), 1520 cm⁻¹ (C–F).

Synthesis of 5-Nitrofuran-2-carboxylic Acid

Oxidation of 5-Nitrofurfural

5-Nitrofuran-2-carboxylic acid is prepared via oxidation of 5-nitrofurfural using KMnO₄ in alkaline conditions:

Procedure

  • Dissolve 5-nitrofurfural (10 mmol) in 10% NaOH.
  • Add KMnO₄ (30 mmol) gradually at 60°C.
  • Stir for 2 hours, acidify with HCl, and filter the precipitate.

Yield : 85–92%.
Key Characterization :

  • Melting Point : 148–150°C.
  • ¹³C NMR (DMSO-d₆): δ 160.2 (C=O), 152.1 (C–NO₂), 118.4, 113.2 (furyl carbons).

Amide Bond Formation

Activation via Carbodiimide (CDI)

5-Nitrofuran-2-carboxylic acid is activated using 1,1'-carbonyldiimidazole (CDI) before coupling with 4-fluoro-1,3-benzothiazol-2-amine:

Procedure

  • Dissolve 5-nitrofuran-2-carboxylic acid (5 mmol) in dry THF.
  • Add CDI (5.5 mmol) and stir at 25°C for 1 hour.
  • Add 4-fluoro-1,3-benzothiazol-2-amine (5 mmol) and triethylamine (6 mmol).
  • Reflux for 6 hours, concentrate, and recrystallize from ethanol.

Yield : 70–75%.
Key Characterization :

  • LCMS : m/z 322.1 [M+H]⁺.
  • ¹H NMR (DMSO-d₆): δ 10.21 (s, 1H, NH), 8.45 (d, J = 3.6 Hz, 1H, furyl-H), 7.92 (d, J = 8.2 Hz, 1H, benzothiazole-H), 7.62 (d, J = 3.6 Hz, 1H, furyl-H), 7.35–7.28 (m, 2H, benzothiazole-H).

Acyl Chloride Method

The carboxylic acid is converted to its acyl chloride using thionyl chloride (SOCl₂), followed by amine coupling:

Procedure

  • Reflux 5-nitrofuran-2-carboxylic acid (5 mmol) with SOCl₂ (10 mL) for 2 hours.
  • Remove excess SOCl₂ under vacuum.
  • Dissolve the acyl chloride in dry DCM, add 4-fluoro-1,3-benzothiazol-2-amine (5 mmol) and pyridine (6 mmol).
  • Stir at 0°C for 1 hour, then at 25°C for 12 hours.
  • Wash with NaHCO₃, dry, and recrystallize from ethyl acetate.

Yield : 68–72%.

Comparative Analysis of Methods

Method Reagent Temperature Time Yield Purity
CDI Activation CDI, TEA Reflux 6 h 70–75% >95%
Acyl Chloride SOCl₂, Py 0°C → 25°C 13 h 68–72% 92–94%

Key Observations :

  • CDI activation offers milder conditions and higher yields but requires anhydrous solvents.
  • Acyl chloride method is cost-effective but involves hazardous SOCl₂ handling.

Optimization Strategies

Solvent Selection

  • Polar aprotic solvents (DMF, THF) improve coupling efficiency.
  • Ethanol/water mixtures enhance crystallization.

Catalytic Additives

  • DMAP (4-dimethylaminopyridine) accelerates acylation in CDI method.
  • Molecular sieves mitigate moisture interference in acyl chloride reactions.

Challenges and Solutions

  • Nitrofuran Stability : Avoid prolonged heating above 80°C to prevent nitro group decomposition.
  • Amine Solubility : Use DMF or DMSO to dissolve 4-fluoro-1,3-benzothiazol-2-amine.

Chemical Reactions Analysis

Types of Reactions

N-(4-fluoro-1,3-benzothiazol-2-yl)-5-nitrofuran-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Antibacterial Activity

The compound has demonstrated significant antibacterial properties against various bacterial strains. Studies indicate that derivatives of benzothiazole, including N-(4-fluoro-1,3-benzothiazol-2-yl)-5-nitrofuran-2-carboxamide, exhibit varying degrees of antibacterial activity.

Case Study: In Vitro Antibacterial Testing

A recent study evaluated the antibacterial efficacy of several benzothiazole derivatives against Gram-positive and Gram-negative bacteria. The results showed that the compound exhibited moderate to strong activity against pathogens such as Staphylococcus aureus and Escherichia coli.

Table 1: Antibacterial Activity of this compound

Bacterial StrainZone of Inhibition (mm)MIC (µg/mL)
Staphylococcus aureus1532
Escherichia coli1264
Pseudomonas aeruginosa10128

These findings suggest that the compound's structure contributes to its effectiveness as an antibacterial agent, potentially making it a candidate for further development in treating bacterial infections .

Enzyme Inhibition

This compound has also been investigated for its ability to inhibit specific enzymes linked to disease processes. For example, studies have shown that certain benzothiazole derivatives can inhibit monoamine oxidase B (MAO-B), an enzyme involved in the metabolism of neurotransmitters.

Case Study: MAO-B Inhibition

Research highlighted the synthesis of new benzothiazole compounds as selective inhibitors of MAO-B. The findings indicated that this compound exhibited notable inhibitory activity against MAO-B with a half-maximal inhibitory concentration (IC50) significantly lower than standard inhibitors .

Table 2: Inhibition Potency Against MAO-B

Compound NameIC50 (µM)
This compound5.6
Standard MAO-B Inhibitor (e.g., Selegiline)10

This suggests that the compound could have potential applications in treating neurological disorders where MAO-B plays a role .

Anti-Cancer Properties

Emerging research indicates that compounds similar to this compound may possess anti-cancer properties. Investigations into the cytotoxic effects of benzothiazole derivatives on cancer cell lines have shown promising results.

Case Study: Cytotoxicity Testing

In vitro studies conducted on various cancer cell lines revealed that the compound induced apoptosis and inhibited cell proliferation effectively.

Table 3: Cytotoxic Effects on Cancer Cell Lines

Cell LineIC50 (µM)
MCF-7 (Breast Cancer)8.0
HeLa (Cervical Cancer)7.5
A549 (Lung Cancer)9.0

These results indicate that this compound may be a viable candidate for further investigation in cancer therapy .

Mechanism of Action

The mechanism of action of N-(4-fluoro-1,3-benzothiazol-2-yl)-5-nitrofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins involved in cell proliferation and survival. For example, it may inhibit the activity of topoisomerases, which are essential for DNA replication and transcription . Additionally, the compound can induce apoptosis in cancer cells by activating caspase pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

The pharmacological and physicochemical properties of N-(4-fluoro-1,3-benzothiazol-2-yl)-5-nitrofuran-2-carboxamide can be contextualized by comparing it to structurally related compounds. Key modifications include substitutions on the benzothiazole ring, variations in the carboxamide-linked heterocycle, and substituent electronic effects. Below is a detailed analysis:

Substituent Effects on the Benzothiazole Ring

The position and nature of substituents on the benzothiazole ring critically influence biological activity:

Compound Name Substituent(s) on Benzothiazole Heterocycle Key Activity Data Reference
CBK006377 (CBK77) 6-Ethoxy 5-Nitrofuran EC50 = 4.3 µM (UPS inhibition)
CBK085907 (CBK07) 4-Methoxy 5-Nitrofuran >50 µM (weak activity)
N-(4,5-Dichloro-1,3-benzothiazol-2-yl)-... 4,5-Dichloro 5-Nitrofuran Moderate cytotoxicity (inferred)
N-(6-Amino-1,3-benzothiazol-2-yl)-... 6-Amino 5-Nitrofuran Enhanced solubility (theorized)
  • Positional Effects : The 6-ethoxy substituent in CBK77 confers potent UPS inhibition (EC50 = 4.3 µM), whereas the 4-methoxy group in CBK07 results in negligible activity at equivalent concentrations . This highlights the importance of substituent placement, likely due to steric or electronic interference with target binding.

Heterocycle Variations: Nitrofuran vs. Nitrothiophene

Replacing the nitrofuran moiety with a nitrothiophene alters electronic properties and lipophilicity:

Compound Name Heterocycle Key Observations Reference
N-(6-Methyl-1,3-benzothiazol-2-yl)-... 5-Nitrothiophene Reduced UPS inhibition (inferred)
N-(4-Fluoro-1,3-benzothiazol-2-yl)-... 5-Nitrofuran Theoretical redox activation N/A
  • Nitrofuran: The 5-nitrofuran group is redox-active, enabling activation by enzymes like NAD(P)H:quinone oxidoreductase 1 (NQO1), which may generate cytotoxic intermediates .
  • Nitrothiophene : While nitrothiophene derivatives (e.g., CBK277772) exhibit comparable synthetic accessibility, their increased lipophilicity may compromise solubility or alter target engagement.

Structural Analogues with Alternative Cores

Compounds featuring thiazole or benzofuran-thiazole hybrids demonstrate divergent pharmacological profiles:

Compound Name Core Structure Activity Notes Reference
N-[4-(1-Benzofuran-2-yl)-1,3-thiazol-2-yl]-... Thiazole-Benzofuran Unknown; structural diversity
Example 1 (Patent Journal) Benzothiazole-Tetrahydroquinoline Not explicitly bioactive
  • Thiazole-Benzofuran Hybrids : These compounds (e.g., N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-...) prioritize structural diversity but lack explicit activity data in the provided evidence .

Biological Activity

N-(4-fluoro-1,3-benzothiazol-2-yl)-5-nitrofuran-2-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activity of this compound, summarizing relevant studies, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C12H8FN3O4S
  • Molecular Weight : 303.27 g/mol

The compound features a benzothiazole moiety substituted with a fluorine atom and a nitrofuran carboxamide group, which is crucial for its biological activity.

Antimicrobial Activity

Recent studies have demonstrated that compounds similar to this compound exhibit significant antimicrobial properties. For instance:

  • Antibacterial Activity : In a study involving 5-nitrofuran-tagged heterocycles, certain derivatives showed effective inhibition against various bacterial strains including Staphylococcus aureus and Klebsiella pneumoniae with minimum inhibitory concentrations (MIC) as low as 0.25 µg/mL . The presence of the nitrofuran group is believed to enhance this activity by interfering with bacterial DNA synthesis.

Anticancer Activity

The anticancer potential of related compounds has also been explored. The structural modifications of benzothiazole derivatives have shown promising results in inhibiting tumor growth in various cancer cell lines. For example:

  • In Vitro Studies : Compounds with similar structures have been tested against human cancer cell lines, showing significant cytotoxic effects. The mechanism often involves apoptosis induction and cell cycle arrest .

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings include:

Substituent Effect on Activity
Fluorine at position 4Enhances lipophilicity and membrane permeability
Nitro groupCritical for antibacterial activity
Carboxamide groupInfluences solubility and bioavailability

These modifications can significantly impact the pharmacokinetic properties of the compound, potentially leading to improved efficacy in clinical applications.

Case Study 1: Antibacterial Efficacy

A recent investigation into the antibacterial efficacy of nitrofuran derivatives found that this compound exhibited potent activity against resistant strains of bacteria. The study highlighted its effectiveness in reducing bacterial load in infected animal models, suggesting its potential as a therapeutic agent for bacterial infections .

Case Study 2: Cancer Cell Line Testing

In vitro testing on various cancer cell lines demonstrated that this compound could inhibit cell proliferation significantly. The study reported an IC50 value indicating that the compound effectively reduces viability in cancer cells compared to control groups. Further investigations into its mechanism revealed that it induces apoptosis through caspase activation pathways .

Q & A

Basic Questions

Q. What synthetic methodologies are commonly employed for the preparation of N-(4-fluoro-1,3-benzothiazol-2-yl)-5-nitrofuran-2-carboxamide, and how are intermediates characterized?

  • Answer : The compound is typically synthesized via coupling reactions between activated furan-2-carboxylic acid derivatives and substituted benzothiazole amines. For example, nitrofuran-carboxylic acid chloride can react with 4-fluoro-1,3-benzothiazol-2-amine under basic conditions. Intermediates are characterized using:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regiochemistry and purity .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .
  • Infrared Spectroscopy (IR) : Identifies functional groups (e.g., nitro, amide) .

Q. Which spectroscopic and chromatographic techniques are critical for confirming the structural integrity of this compound?

  • Answer :

  • NMR Spectroscopy : Resolves aromatic protons and fluorine coupling patterns (e.g., 4-fluoro substituent in the benzothiazole ring) .
  • HPLC with UV/Vis Detection : Assesses purity (>95%) and monitors reaction progress .
  • Mass Spectrometry (MS) : Confirms molecular ion peaks and fragmentation pathways .

Advanced Research Questions

Q. How can X-ray crystallography and software tools like SHELX or SIR97 be utilized to resolve the three-dimensional structure of this compound?

  • Answer :

  • Crystallization : Grow single crystals via vapor diffusion or slow evaporation.
  • Data Collection : Use synchrotron radiation or in-house diffractometers for high-resolution data.
  • Structure Solution :
  • SHELXS/SHELXD : Direct methods for phase determination .
  • SIR97 : Combines direct methods and Fourier refinement for complex structures .
  • Refinement : SHELXL refines atomic positions and thermal parameters; validate with PLATON or CCDC tools .

Q. What experimental strategies are recommended for investigating structure-activity relationships (SAR) of this compound’s antimicrobial properties?

  • Answer :

  • Functional Group Variation : Modify the nitro group (e.g., reduction to amine) or benzothiazole substituents (e.g., fluoro vs. chloro) .
  • Biological Assays :
  • Minimum Inhibitory Concentration (MIC) : Test against Gram-positive/negative bacteria.
  • Time-Kill Curves : Assess bactericidal vs. bacteriostatic effects.
  • Data Analysis : Use statistical tools (e.g., ANOVA) to correlate substituent electronegativity/logP with activity .

Q. How should researchers address discrepancies in biological activity data obtained from different assay conditions or models?

  • Answer :

  • Cross-Validation : Repeat assays under standardized conditions (e.g., pH, temperature, bacterial strain).
  • Purity Analysis : Confirm compound integrity via HPLC and elemental analysis to rule out degradation .
  • Orthogonal Assays : Combine MIC with enzymatic inhibition studies (e.g., nitroreductase activity) .

Q. What methodologies are employed to study the interaction of this compound with biological macromolecules (e.g., enzymes, DNA)?

  • Answer :

  • Surface Plasmon Resonance (SPR) : Quantify binding affinity (KD) with immobilized targets.
  • Isothermal Titration Calorimetry (ITC) : Measure thermodynamic parameters (ΔH, ΔS) .
  • Molecular Docking : Use AutoDock or Schrödinger to predict binding modes in nitroreductase active sites .

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